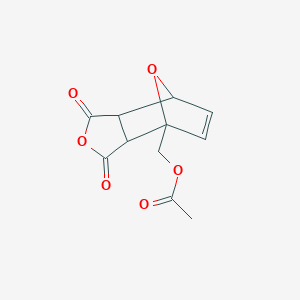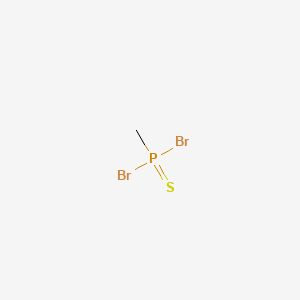
Phosphonothioic dibromide, methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonothioic dibromide, methyl- is a chemical compound with the formula CH₃Br₂PS. It is composed of three hydrogen atoms, one carbon atom, one phosphorus atom, one sulfur atom, and two bromine atoms . This compound is known for its unique structure and reactivity, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of phosphonothioic dibromide, methyl- typically involves the reaction of methylphosphonothioic dichloride with bromine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Phosphonothioic dibromide, methyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert it into lower oxidation states.
Substitution: It can undergo substitution reactions where the bromine atoms are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
Phosphonothioic dibromide, methyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which phosphonothioic dibromide, methyl- exerts its effects involves its interaction with molecular targets and pathways. It can act as a nucleophile or electrophile in different reactions, depending on the conditions. The specific molecular targets and pathways involved vary based on the context of its use .
Comparison with Similar Compounds
Phosphonothioic dibromide, methyl- can be compared with other similar compounds such as:
Phosphonothioic dichloride, methyl-: Similar in structure but with chlorine atoms instead of bromine.
Phosphonothioic dibromide, ethyl-: Similar but with an ethyl group instead of a methyl group.
Phosphonothioic dibromide, phenyl-: Similar but with a phenyl group instead of a methyl group. These compounds share similar reactivity patterns but differ in their specific chemical properties and applications.
Properties
CAS No. |
5827-24-7 |
|---|---|
Molecular Formula |
CH3Br2PS |
Molecular Weight |
237.88 g/mol |
IUPAC Name |
dibromo-methyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/CH3Br2PS/c1-4(2,3)5/h1H3 |
InChI Key |
DREOBYPUJKXERI-UHFFFAOYSA-N |
Canonical SMILES |
CP(=S)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


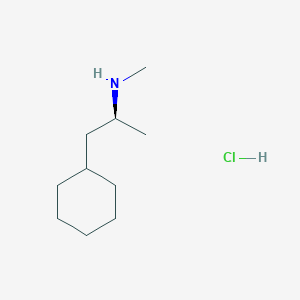

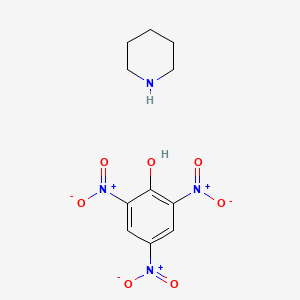
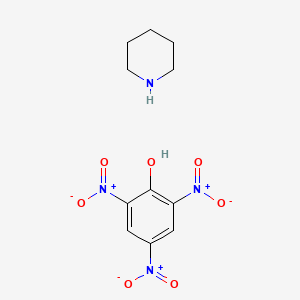
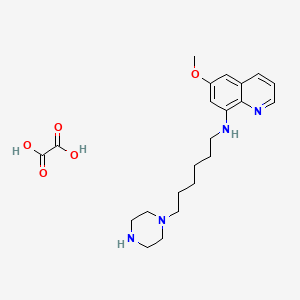
![1-[2-[(2-Amino-3-hydroxybutanoyl)amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B14727440.png)
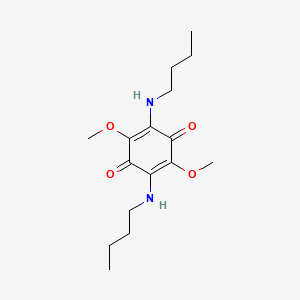
![6-[(4-Aminobenzoyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14727454.png)
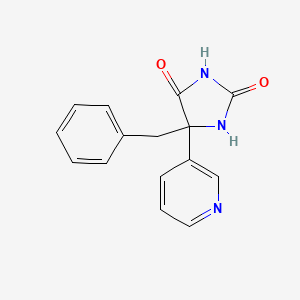

![2-[(Dimethylhydrazinylidene)methyl]phenol](/img/structure/B14727468.png)
![[4-(2-Hydroxypropoxy)phenyl]arsonous acid](/img/structure/B14727475.png)
